molecular formula C3H4N2S2 B1227441 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- CAS No. 36988-21-3

1,2,4-Thiadiazole-5(2H)-thione, 3-methyl-

Cat. No.: B1227441
CAS No.: 36988-21-3
M. Wt: 132.21 g/mol
InChI Key: QPHZWABVAIGWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Thiadiazole-5(2H)-thione, 3-methyl-: is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate heating (50-80°C)

    Solvent: Ethanol or water

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

In industrial settings, the production of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols

    Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of agrochemicals and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of 1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Thiadiazole Derivatives: These compounds have similar structures but differ in the position of nitrogen atoms within the ring.

    1,3,4-Thiadiazole Derivatives: These compounds have the nitrogen atoms at different positions, leading to variations in chemical reactivity and biological activity.

Uniqueness

1,2,4-Thiadiazole-5(2H)-thione, 3-methyl- is unique due to its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-methyl-2H-1,2,4-thiadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S2/c1-2-4-3(6)7-5-2/h1H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHZWABVAIGWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)SN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190481
Record name 2-Methyl-1,3,4-thiadiazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36988-21-3
Record name 2-Methyl-1,3,4-thiadiazole-5-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036988213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1,3,4-thiadiazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.